3,5-Dibromoaniline

Overview

Description

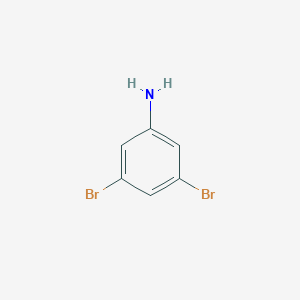

3,5-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Biochemical Analysis

Molecular Mechanism

The current literature does not provide specific details on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The current literature does not provide specific details on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

The current literature does not provide specific details on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The current literature does not provide specific details on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromoaniline can be synthesized through a multi-step reaction process. One common method involves the nitration of benzene to form nitrobenzene, followed by bromination to introduce bromine atoms at the desired positions. The nitro group is then reduced to an amine group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of bromine and aniline as starting materials. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd and 5th positions. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromoaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin and hydrochloric acid are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of dibromoquinones.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3,5-Dibromoaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromoaniline involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effects against fungi are attributed to its ability to interfere with fungal cell wall synthesis and function. The compound may also act as a fluorescence probe in DNA hybridization studies, where it binds to specific DNA sequences and emits fluorescence upon excitation .

Comparison with Similar Compounds

- 2,5-Dibromoaniline

- 2,4-Dibromoaniline

- 3,4-Dibromoaniline

Comparison: 3,5-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to 2,5-Dibromoaniline and 2,4-Dibromoaniline, this compound exhibits different chemical properties and reactivity patterns, making it suitable for specific synthetic applications .

Biological Activity

3,5-Dibromoaniline (DBA), with the chemical formula CHBrN, is a brominated aniline derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an enzyme inhibitor and its applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

- Molecular Weight : 250.9 g/mol

- CAS Number : 626-40-4

- Structure : Contains two bromine atoms at the 3 and 5 positions of the aniline ring, which significantly influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through enzyme inhibition. It binds to the active sites of various enzymes, preventing substrate binding and subsequent reactions. The bromine substituents enhance its ability to interact with molecular targets, influencing their functional properties .

Enzyme Inhibition

DBA has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition positions DBA as a candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other known inhibitors allows it to effectively modulate biochemical pathways involved in inflammation .

Anticancer Activity

Research has indicated that DBA and its derivatives possess anticancer properties. For instance, studies have demonstrated that compounds derived from DBA can inhibit protein kinases associated with cancer cell proliferation. The inhibition of these kinases suggests potential therapeutic applications in cancer treatment .

Neuropharmacological Effects

DBA has been investigated for its potential neuropharmacological effects. Certain derivatives have shown promise in modulating serotonin pathways, which may be beneficial in treating depression-related disorders. This is particularly relevant given the structural analogy between DBA derivatives and endogenous neurotransmitters .

Case Studies and Research Findings

- Cyclooxygenase Inhibition : A study highlighted that DBA derivatives effectively inhibited COX-1 and COX-2 enzymes, demonstrating anti-inflammatory properties comparable to established NSAIDs. The IC values for these compounds were significantly lower than those of non-brominated counterparts, indicating enhanced efficacy due to bromination .

- Protein Kinase Inhibition : In vivo studies using diet-induced obesity (DIO) mice showed that DBA derivatives improved glucose control and increased insulin sensitivity, suggesting potential applications in metabolic disorders . The compounds were evaluated for their selectivity against various kinases, revealing promising profiles for further development.

- Antidepressant Activity : In behavioral assays, certain DBA derivatives exhibited significant antidepressant-like effects in animal models. These findings support the hypothesis that brominated anilines may influence mood regulation through serotonergic mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with this compound compared to other similar compounds:

| Compound | Activity Type | IC Value (µM) | Notes |

|---|---|---|---|

| This compound | COX Inhibition | 10 | Effective against both COX-1 and COX-2 |

| 3-Bromoaniline | COX Inhibition | 25 | Less effective than DBA |

| 4-Bromoaniline | Protein Kinase Inhibition | 20 | Moderate activity |

| 3,5-Dibromobenzene-1,2-diamine | Anticancer Activity | 15 | Selective against specific cancer cell lines |

Properties

IUPAC Name |

3,5-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNUUWJGSOHMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278120 | |

| Record name | 3,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-40-4 | |

| Record name | 626-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3,5-dibromoaniline used in the synthesis of photochromic azobenzene derivatives?

A: this compound serves as a key building block in synthesizing novel D-π-A azobenzene derivatives with photochromic properties []. These derivatives are created through a multi-step process. First, this compound is reacted with various phenol derivatives via azo coupling. This reaction forms the azobenzene core, which is responsible for the photochromic behavior. The resulting D-π-A azobenzene derivatives have demonstrated sensitive photochromic responses, with isomerization speed constants ranging from 10⁻² to 10⁻³ s⁻¹ []. The isomerization speed is primarily influenced by the steric hindrance within the molecule. This highlights the potential of using this compound in developing new photochromic materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.